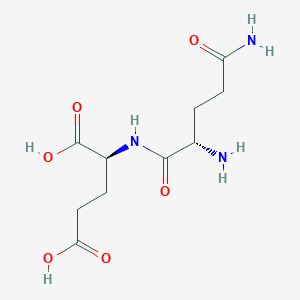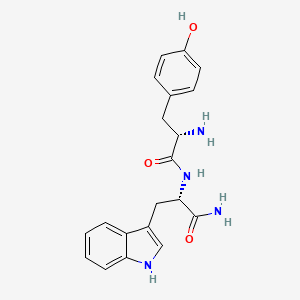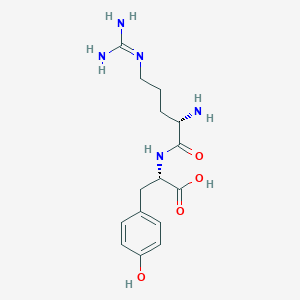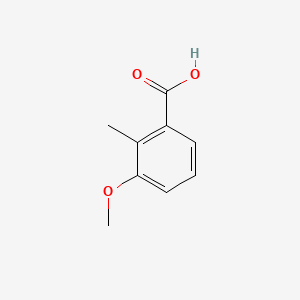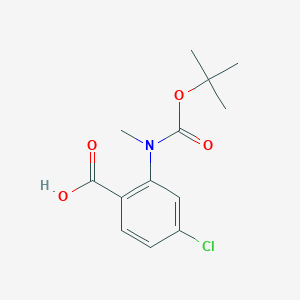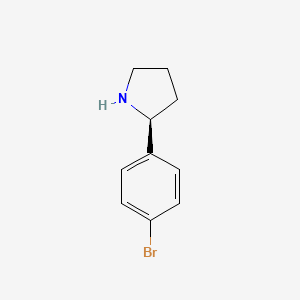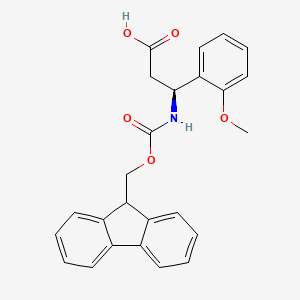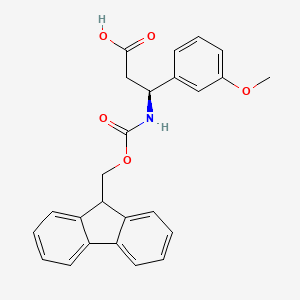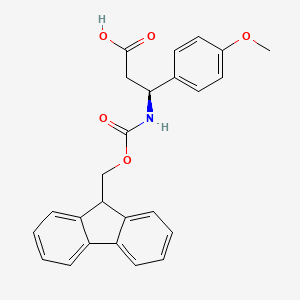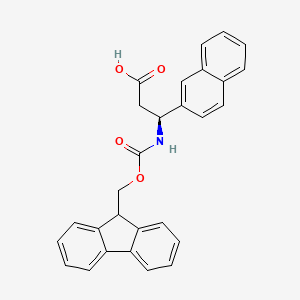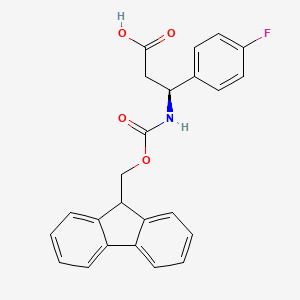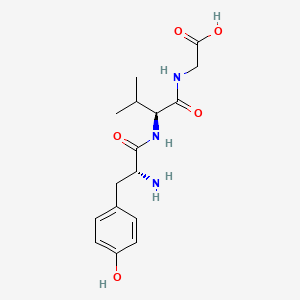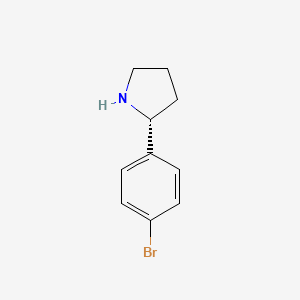![molecular formula C7H7F3O2 B1337290 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 224584-18-3](/img/structure/B1337290.png)
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Overview
Description
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds have gained attention in medicinal chemistry due to their unique structural features and potential as bioisosteres for drug discovery . The trifluoromethyl group attached to the bicyclic structure is of particular interest because of its ability to modulate the physical and chemical properties of the molecule .
Synthesis Analysis
The synthesis of bicyclo[1.1.1]pentane derivatives can be achieved through various methods. An improved synthetic procedure for [1.1.1]propellane, which is a precursor for many bicyclo[1.1.1]pentane derivatives, has been developed, leading to the direct fluorination of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . Additionally, a practical approach to difluoro-substituted bicyclo[1.1.1]pentanes involves the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes . For the synthesis of trifluoromethyl derivatives, a continuous flow-enabled synthesis of bicyclo[1.1.1]pentane trifluoroborate salts has been reported, which can be used in metallaphotoredox cross-couplings .
Molecular Structure Analysis
The molecular structure of 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid and related compounds has been studied using various techniques. X-ray diffraction has been used to confirm the exact positions of halogen atoms in halogenated derivatives . The interbridgehead distance in the bicyclic cage and the orientation of substituents are critical for understanding the molecular conformation and reactivity .
Chemical Reactions Analysis
The chemical reactivity of bicyclo[1.1.1]pentane derivatives is influenced by the presence of substituents. For instance, the radical chlorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is highly selective, allowing for the introduction of up to four chlorine atoms without damaging the strained cage . The presence of polar substituents such as the trifluoromethyl group can affect the acidity of the carboxylic acid group, as shown by the experimental and calculated pKa values .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclo[1.1.1]pentane derivatives are significantly influenced by their molecular structure. The introduction of fluorine atoms increases the strain within the bicyclo[1.1.1]pentane cage, which can be quantified by calculated strain energies . The NMR spectra of these compounds exhibit a variety of chemical shifts and coupling constants, which are indicative of their unique structural features . The acidity constants of the derivatives have been determined experimentally and show excellent agreement with predicted values, highlighting the impact of halogenation on the acid-base properties .
Scientific Research Applications
Chemical Properties and Reactivity
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acids, as part of the broader group of bicyclo[1.1.1]pentane-1-carboxylic acids, have been studied for their unique chemical properties. Wiberg (2002) discussed the acidities of various substituted bicyclo[1.1.1]pentane-1-carboxylic acids, highlighting their linear relationship with bond dipoles and how these properties are influenced by substituents (Wiberg, 2002).
Bridgehead-Bridgehead Interactions
The study of bridgehead-bridgehead interactions in the bicyclo[1.1.1]pentane ring system, as investigated by Adcock et al. (1999), provides insights into the reactivity of this class of compounds. They explored how different halogen substitutions, including trifluoromethyl groups, affect the reactivity and properties of these acids (Adcock et al., 1999).
Synthesis and Applications
Thirumoorthi and Adsool (2016) demonstrated the practical synthesis of a bicyclo[1.1.1]pentane derivative, showcasing its potential in medicinal chemistry and as a probe in biological studies. This highlights the utility of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid in creating valuable molecular structures (Thirumoorthi & Adsool, 2016).
Enantioselective Functionalization
The enantioselective C-H functionalization of bicyclo[1.1.1]pentanes, including those with trifluoromethyl groups, offers a pathway to create chiral substituted derivatives. This approach, discussed by Garlets et al. (2020), is significant for producing compounds with potential pharmaceutical applications (Garlets et al., 2020).
Applications in Medicinal Chemistry
The incorporation of trifluoromethyl groups into bicyclo[1.1.1]pentane frameworks, as explored by VanHeyst et al. (2020) and Bychek et al. (2019), demonstrates the growing interest in using these motifs in drug design. Their studies indicate the impact of these structures on key physicochemical properties, underscoring their potential in medicinal chemistry (VanHeyst et al., 2020); (Bychek et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c8-7(9,10)6-1-5(2-6,3-6)4(11)12/h1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGISBZCYXGUFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193672 | |
| Record name | 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
CAS RN |
224584-18-3 | |
| Record name | 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224584-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



